tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H16N4O2 It is a derivative of carbamic acid and contains a tert-butyl group, an aminopyrimidine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopyrimidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 50-80°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of a base like triethylamine or pyridine and solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.
Major Products:
Substitution Reactions: Products include substituted carbamates, ureas, and other derivatives.
Oxidation Reactions: Products include oxides, hydroxylated derivatives, and other oxidized forms.
Reduction Reactions: Products include amines, alcohols, and other reduced derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study enzyme interactions, protein modifications, and cellular pathways. It can act as a probe to investigate the function of specific biomolecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- tert-butyl N-(piperidin-4-yl)carbamate
- tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
- tert-butyl (5-amino-2-pyrimidinyl)methylcarbamate
Comparison: tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate is unique due to its specific aminopyrimidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity. For instance, the presence of the aminopyrimidine group can enhance its ability to interact with nucleic acids or proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYGTGDFZXQZFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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